Cas no 2034398-32-6 (1-methyl-3-(pyridin-2-yl)methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione)

1-methyl-3-(pyridin-2-yl)methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione structure
2034398-32-6 structure
Product name:1-methyl-3-(pyridin-2-yl)methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
CAS No:2034398-32-6
MF:C13H13N3O2S
Molecular Weight:275.326221227646
CID:6079565
PubChem ID:119101429

1-methyl-3-(pyridin-2-yl)methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione 化学的及び物理的性質

名前と識別子

    • 1-methyl-3-(pyridin-2-yl)methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
    • 1-methyl-3-(pyridin-2-ylmethyl)-2lambda6,1,3-benzothiadiazole 2,2-dioxide
    • 2034398-32-6
    • 1-methyl-3-[(pyridin-2-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
    • F6510-4281
    • AKOS026692615
    • 1-methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
    • インチ: 1S/C13H13N3O2S/c1-15-12-7-2-3-8-13(12)16(19(15,17)18)10-11-6-4-5-9-14-11/h2-9H,10H2,1H3
    • InChIKey: CTVJLXRZCAKJOE-UHFFFAOYSA-N
    • SMILES: S1(N(C)C2C=CC=CC=2N1CC1C=CC=CN=1)(=O)=O

計算された属性

  • 精确分子量: 275.07284784g/mol
  • 同位素质量: 275.07284784g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 420
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.9Ų
  • XLogP3: 1.1

1-methyl-3-(pyridin-2-yl)methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6510-4281-10μmol
1-methyl-3-[(pyridin-2-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
2034398-32-6
10μmol
$69.0 2023-09-08
Life Chemicals
F6510-4281-10mg
1-methyl-3-[(pyridin-2-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
2034398-32-6
10mg
$79.0 2023-09-08
Life Chemicals
F6510-4281-75mg
1-methyl-3-[(pyridin-2-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
2034398-32-6
75mg
$208.0 2023-09-08
Life Chemicals
F6510-4281-30mg
1-methyl-3-[(pyridin-2-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
2034398-32-6
30mg
$119.0 2023-09-08
Life Chemicals
F6510-4281-50mg
1-methyl-3-[(pyridin-2-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
2034398-32-6
50mg
$160.0 2023-09-08
Life Chemicals
F6510-4281-4mg
1-methyl-3-[(pyridin-2-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
2034398-32-6
4mg
$66.0 2023-09-08
Life Chemicals
F6510-4281-2μmol
1-methyl-3-[(pyridin-2-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
2034398-32-6
2μmol
$57.0 2023-09-08
Life Chemicals
F6510-4281-1mg
1-methyl-3-[(pyridin-2-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
2034398-32-6
1mg
$54.0 2023-09-08
Life Chemicals
F6510-4281-3mg
1-methyl-3-[(pyridin-2-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
2034398-32-6
3mg
$63.0 2023-09-08
Life Chemicals
F6510-4281-5mg
1-methyl-3-[(pyridin-2-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
2034398-32-6
5mg
$69.0 2023-09-08

1-methyl-3-(pyridin-2-yl)methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione 関連文献

1-methyl-3-(pyridin-2-yl)methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dioneに関する追加情報

1-Methyl-3-(Pyridin-2-Yl)methyl-1,3-Dihydro-2λ6,1,3-Benzothiadiazole-2,2-Dione

The compound with CAS No 2034398-32-6, known as 1-methyl-3-(pyridin-2-yl)methyl-1,3-dihydro-2λ6,1,3-benzothiadiazole-2,2-dione, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of benzothiadiazoles, which are well-known for their unique electronic properties and structural versatility. The presence of a pyridinyl group at the 3-position and a methyl group at the 1-position introduces additional functional complexity, making this molecule a promising candidate for advanced applications.

Recent studies have highlighted the importance of benzothiadiazole derivatives in the development of novel materials for optoelectronic devices. The incorporation of a pyridinyl group in this compound enhances its π-conjugation capabilities, which are crucial for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have demonstrated that such modifications can significantly improve the charge transport properties and stability of these materials under operational conditions.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzothiadiazole core through cyclization reactions and subsequent functionalization to introduce the pyridinyl and methyl substituents. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.

One of the most exciting aspects of this compound is its potential in drug discovery. The benzothiadiazole moiety has been associated with various pharmacological activities, including anti-inflammatory and anticancer properties. The addition of a pyridinyl group may further enhance these effects by improving bioavailability and targeting specific biological pathways. Ongoing research is focused on evaluating its cytotoxicity and mechanism of action in cellular models.

In terms of environmental impact, this compound exhibits moderate stability under standard conditions. However, its degradation pathways under various environmental conditions remain an area of active investigation. Understanding these processes is essential for assessing its potential long-term effects on ecosystems and for developing sustainable synthesis methods.

From a structural perspective, the molecule's rigid framework provides excellent thermal stability, making it suitable for high-temperature applications. Its ability to form stable crystalline structures also makes it an attractive candidate for use in solid-state devices. Recent advancements in crystal engineering have enabled researchers to tailor its physical properties further by controlling its crystallization process.

The integration of computational chemistry tools has played a pivotal role in understanding the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals and excited-state dynamics, which are critical for predicting its performance in electronic devices. These computational studies have also guided experimental efforts to optimize its synthesis and characterization.

In conclusion, 1-methyl-3-(pyridin-2-yl)methyl-1,3-dihydro-2λ6,1,3-benzothiadiazole-2,2-dione represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique combination of structural features and functional groups positions it as a key player in the development of next-generation materials and therapeutic agents. Continued research into its properties will undoubtedly unlock new possibilities for harnessing its full potential.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd